molecular formula C6H6O11S3 B14288511 5,6-dihydroxybenzene-1,2,4-trisulfonic Acid CAS No. 126920-75-0

5,6-dihydroxybenzene-1,2,4-trisulfonic Acid

Cat. No.: B14288511
CAS No.: 126920-75-0
M. Wt: 350.3 g/mol
InChI Key: QTFFUUQJZHEORK-UHFFFAOYSA-N
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Description

5,6-dihydroxybenzene-1,2,4-trisulfonic acid is an organic compound with the molecular formula C6H6O11S3 It is characterized by the presence of three sulfonic acid groups and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydroxybenzene-1,2,4-trisulfonic acid typically involves the sulfonation of hydroquinone or its derivatives. The reaction is carried out under controlled conditions using sulfur trioxide or oleum as the sulfonating agents. The process requires careful temperature control to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,6-dihydroxybenzene-1,2,4-trisulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and their derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

5,6-dihydroxybenzene-1,2,4-trisulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-dihydroxybenzene-1,2,4-trisulfonic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions enable the compound to modulate biochemical pathways and exert its effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone: Lacks the sulfonic acid groups but shares the hydroxyl groups.

    Benzenesulfonic acid: Contains sulfonic acid groups but lacks the hydroxyl groups.

    1,2,4-Benzenetriol: Contains three hydroxyl groups but no sulfonic acid groups.

Uniqueness

5,6-dihydroxybenzene-1,2,4-trisulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5,6-dihydroxybenzene-1,2,4-trisulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O11S3/c7-4-2(18(9,10)11)1-3(19(12,13)14)6(5(4)8)20(15,16)17/h1,7-8H,(H,9,10,11)(H,12,13,14)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFUUQJZHEORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)O)S(=O)(=O)O)O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O11S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276532
Record name 5,6-dihydroxybenzene-1,2,4-trisulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126920-75-0
Record name 5,6-dihydroxybenzene-1,2,4-trisulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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